molecular formula C6H6FN3O3 B8773872 1-Methylcarbamoyl-5-fluorouracil CAS No. 56563-18-9

1-Methylcarbamoyl-5-fluorouracil

Cat. No.: B8773872
CAS No.: 56563-18-9
M. Wt: 187.13 g/mol
InChI Key: CDACFMJJRHUMNA-UHFFFAOYSA-N
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Description

1-Methylcarbamoyl-5-fluorouracil (CAS RN 56563-18-9) is a carbamoylated derivative of 5-fluorouracil (5-FU), a widely used antimetabolite chemotherapeutic agent. Its molecular formula is C₆H₆FN₃O₃ (MW: 187.13 g/mol), with a methylcarbamoyl group (-CONHCH₃) substituted at the N1-position of the pyrimidine ring . The compound exhibits a melting point of 225–228°C and low aqueous solubility (0.62 g/L at 22°C, pH 4.0), which influences its pharmacokinetic behavior . Like other 5-FU prodrugs, it is designed to improve therapeutic efficacy and reduce systemic toxicity by modulating 5-FU release kinetics .

Properties

CAS No.

56563-18-9

Molecular Formula

C6H6FN3O3

Molecular Weight

187.13 g/mol

IUPAC Name

5-fluoro-N-methyl-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C6H6FN3O3/c1-8-5(12)10-2-3(7)4(11)9-6(10)13/h2H,1H3,(H,8,12)(H,9,11,13)

InChI Key

CDACFMJJRHUMNA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

1-Methylcarbamoyl-5-fluorouracil has shown promise in treating various cancers, particularly colorectal cancer, breast cancer, and gastric adenocarcinoma.

  • Colorectal Cancer : Studies indicate that it can enhance the efficacy of standard treatments when used in combination with leucovorin or other chemotherapeutic agents. For instance, a clinical trial demonstrated improved outcomes when patients received this compound alongside leucovorin compared to standard fluorouracil alone .
  • Breast Cancer : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 1.30 µM for this compound, indicating significant antiproliferative activity .

Dermatological Conditions

Topical formulations of this compound have been explored for treating skin conditions such as actinic keratosis and superficial basal cell carcinomas. The compound's ability to selectively target rapidly dividing cells makes it suitable for these applications.

Comparative Efficacy Studies

A series of comparative studies have highlighted the advantages of using this compound over traditional formulations of fluorouracil:

Study Focus Findings
Efficacy in Colorectal CancerPatients treated with this compound showed a longer median time to progression compared to those receiving standard fluorouracil .
Toxicity ProfileReduced incidence of severe side effects such as stomatitis and myelosuppression was noted .
Combination TherapyEnhanced response rates when combined with other agents like cisplatin or leucovorin .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

  • Case Study on Colorectal Cancer : A patient treated with this compound in conjunction with leucovorin achieved a significant reduction in tumor size after three months, demonstrating a positive response to therapy .
  • Dermatological Application : In a cohort study involving patients with actinic keratosis, topical application of the compound resulted in complete resolution in over 80% of cases within eight weeks .

Comparison with Similar Compounds

Structural Insights :

  • Shorter chains (e.g., methyl) may enable faster enzymatic hydrolysis, releasing 5-FU more rapidly but with reduced tissue penetration due to lower lipophilicity .
  • Longer chains (e.g., hexyl in Carmofur) enhance lipid solubility, improving tumor uptake and sustained release .

Pharmacokinetic and Pharmacodynamic Profiles

Solubility and Bioavailability
Compound Aqueous Solubility (g/L) LogP (Predicted) Bioavailability Considerations
1-Methylcarbamoyl-5-FU 0.62 (pH 4.0) ~0.5 Low solubility limits oral absorption
Carmofur 0.1–1.0 (pH-dependent) ~2.8 High lipophilicity favors tumor uptake
5-FU (Parent Drug) 12.5 (pH 7.4) -0.9 Rapid clearance; requires continuous infusion

Key Findings :

  • Carmofur’s lipophilicity correlates with higher tumor-to-plasma 5-FU ratios compared to 1-Methylcarbamoyl-5-FU .
  • 1-Methylcarbamoyl-5-FU’s low solubility necessitates formulation strategies (e.g., micellar systems) to enhance delivery .
Therapeutic Efficacy and Toxicity
Compound Therapeutic Index* Toxicity Profile Mechanism of 5-FU Release
1-Methylcarbamoyl-5-FU Not reported Expected similar to 5-FU (hematologic, GI) Rapid hydrolysis via carboxylesterases
Carmofur + Uracil 1.6–4.1× 5-FU Reduced myelosuppression, diarrhea Synergy with uracil inhibits 5-FU degradation
Ftorafur (UFT) Comparable to 5-FU Lower venous thrombosis risk Hepatic conversion via CYP450 enzymes

*Therapeutic index = Ratio of efficacy to toxicity.

Combination Therapies :

  • Carmofur combined with uracil increases 5-FU concentration in tumors by inhibiting dihydropyrimidine dehydrogenase (DPD), a 5-FU catabolic enzyme .

Preparation Methods

Carbonyl Chloride Intermediate Method

This approach involves converting 5-FU into a reactive carbonyl chloride intermediate, which is then treated with methylamine to form the methylcarbamoyl derivative.

Reaction Steps :

  • Activation of 5-FU : 5-FU is treated with a carbonylating agent (e.g., phosgene or triphosgene) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to generate 5-FU-N¹-carbonyl chloride.

  • Reaction with Methylamine : The carbonyl chloride intermediate reacts with methylamine (CH₃NH₂) in the presence of a base (e.g., triethylamine) to yield 1-methylcarbamoyl-5-FU.

Advantages :

  • High regioselectivity due to targeted N¹ activation.

  • Mild reaction conditions (0–5°C) minimize side reactions.

Example Data :

StepReagents/ConditionsYield (%)Purity (%)Source
1Phosgene, CH₂Cl₂, 0°C85–90>95
2CH₃NH₂, Et₃N, RT70–75>98

Direct Coupling with Methyl Isocyanate

This method bypasses the carbonyl chloride intermediate by using methyl isocyanate (CH₃NCO) as a direct methylcarbamoylating agent.

Reaction Steps :

  • Methyl Isocyanate Addition : 5-FU reacts with methyl isocyanate in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere.

  • Workup : The reaction mixture is quenched with water, and the product is isolated via filtration.

Advantages :

  • Simplified workflow with fewer steps.

  • Avoids handling hazardous carbonylating agents.

Example Data :

Reagents/ConditionsYield (%)Purity (%)Source
CH₃NCO, DMF, RT, 2h60–65>95

Carbodiimide-Mediated Coupling

This method employs carbodiimides (e.g., DCC or DIC) to activate 5-FU for nucleophilic substitution with methylamine.

Reaction Steps :

  • Activation : 5-FU is treated with DCC or DIC in the presence of a catalyst (e.g., HOBt) to form an active intermediate.

  • Aminolysis : Methylamine is added to the activated intermediate, forming the methylcarbamoyl bond.

Advantages :

  • High efficiency for amide bond formation.

  • Compatible with sensitive solvents and temperatures.

Example Data :

Reagents/ConditionsYield (%)Purity (%)Source
DCC, HOBt, DMF, RT, 12h65–70>95

Industrial and Scalable Methods

Continuous Flow Synthesis

Microchannel reactors enable precise control of reaction parameters (e.g., temperature, pressure) for high-yield synthesis.

Process :

  • Preheating : A uracil solution in trifluoroacetic acid is preheated to –10°C.

  • Fluorination : Fluorine gas is introduced into the microchannel reactor under inert atmosphere.

  • Quenching : The reaction mixture is quenched, separated, and purified to yield 5-FU.

  • Methylcarbamoylation : Post-synthesis, 5-FU undergoes methylcarbamoylation via methods described above.

Advantages :

  • High purity (98.6–99.2%) and yield (86.7–89.4%).

  • Reduced reaction time and solvent usage.

Prodrug Design

Palladium-activated prodrugs offer targeted release of 5-FU derivatives, enhancing bioavailability.

Example :

  • Prodrug Synthesis : 5-FU is coupled with a palladium-responsive linker.

  • Activation : Pd-mediated cleavage releases 1-methylcarbamoyl-5-FU in vivo.

Key Findings :

  • Rapid conversion (complete within 1 hour).

  • Enhanced skin permeability for topical applications.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients achieve >98% purity.

  • Recrystallization : Acetone/water mixtures yield crystalline products.

Spectroscopic Analysis

  • ¹H-NMR : Confirms methylcarbamoyl proton signals (δ 2.74–3.65 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 189.08 (C₇H₈FN₃O₂).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Carbonyl Chloride70–75>984–6hModerate
Methyl Isocyanate60–65>952hHigh
DCC-Mediated65–70>9512hModerate
Microchannel Reactor86.7–89.4>98.6<1hHigh
Prodrug DesignN/AN/AN/ALow

Q & A

Q. What are the key physicochemical properties of 1-Methylcarbamoyl-5-fluorouracil relevant to experimental design?

The compound (C₆H₆FN₃O₃, MW 187.13) has a melting point of 225–228°C and a solubility of 3.313 × 10⁻³ M (0.62 g/L) in aqueous solutions at 22°C and pH 4.0. These properties are critical for solubility-based assays, formulation stability, and in vitro studies requiring precise buffer conditions. Solubility data should guide solvent selection (e.g., pH-adjusted water or dimethylacetamide for synthesis) .

Q. How can researchers verify the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as demonstrated in related carbamoyl-fluorouracil derivatives (>98% purity thresholds). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming molecular structure, particularly the methylcarbamoyl and fluorouracil moieties .

Q. What synthetic routes are available for this compound?

While direct synthesis data are limited, analogous compounds (e.g., carmofur) are synthesized by condensing 5-fluorouracil with isocyanates. For this compound, reaction of 5-fluorouracil with methyl isocyanate in a polar aprotic solvent (e.g., dimethylacetamide) at 50°C is a plausible route. Optimize reaction time and stoichiometry using thin-layer chromatography (TLC) or HPLC to monitor progress .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate the anticancer efficacy of this compound?

Use standardized cell lines (e.g., HCT-116 for colorectal cancer) with controls for thymidylate synthase inhibition, a mechanism shared with 5-fluorouracil. Include dose-response curves (0.1–100 μM) and measure IC₅₀ values. Account for pH-dependent solubility by pre-dissolving the compound in pH 4.0 buffers. Validate results with comparative studies against 5-fluorouracil and leucovorin rescue experiments .

Q. What confounding factors should be considered when analyzing resistance to this compound in tumor models?

Molecular correlates such as microsatellite instability (MSI) or MLH1 methylation status can confound resistance studies. For example, MSI-high tumors may exhibit intrinsic resistance independent of the compound’s mechanism. Use paired isogenic cell lines (e.g., MLH1-proficient vs. -deficient) and multivariate regression to isolate variables .

Q. How can pharmacokinetic (PK) parameters of this compound be optimized in preclinical models?

Conduct bioavailability studies in rodent models using intravenous (IV) and oral administration. Measure plasma half-life, volume of distribution, and urinary excretion. Due to its low solubility, consider nanoformulations (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance absorption. Compare PK profiles to 5-fluorouracil to assess carbamoyl modification effects .

Q. What analytical methods are suitable for detecting this compound degradation products?

Accelerated stability testing (40°C/75% RH) with LC-MS/MS can identify hydrolysis products (e.g., 5-fluorouracil or methylcarbamic acid). Monitor pH stability in buffers (pH 2–9) and validate degradation pathways via Arrhenius plots. Use forced degradation data to refine storage conditions (e.g., desiccated, −20°C) .

Q. How do researchers address discrepancies in cytotoxicity data across different cell lines?

Perform transcriptomic profiling (RNA-seq) to identify overexpression of resistance markers (e.g., dihydropyrimidine dehydrogenase). Use siRNA knockdowns to validate targets. Cross-reference cytotoxicity with cellular uptake studies (radiolabeled or fluorescently tagged compounds) to distinguish between delivery inefficiency and mechanistic resistance .

Methodological Notes

  • Toxicity Evaluation : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test). Include in vitro hepatocyte assays to assess metabolic activation risks .
  • Data Reporting : Adopt WHO standards for tumor response criteria (e.g., RECIST 1.1) and toxicity grading (CTCAE v5.0) to ensure comparability with 5-fluorouracil studies .
  • Statistical Rigor : Power analyses (α=0.05, β=0.2) and Bonferroni corrections for multiple comparisons are mandatory in pharmacological studies to mitigate false positives .

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